Quadazocine

説明

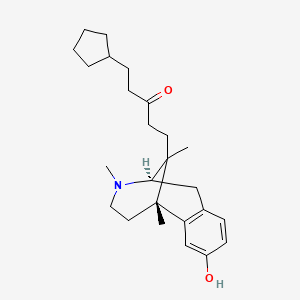

Quadazocine is a synthetic opioid receptor antagonist with a complex stereochemical structure. Its molecular formula is C₂₅H₃₇NO₂, with an average molecular weight of 383.576 g/mol and three defined stereocenters . The IUPAC name is 1-Cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-yl]-3-pentanone . This compound exhibits competitive antagonism at mu (μ), kappa (κ), and delta (δ) opioid receptors, with binding affinities (pKi) of 10.0 (μ), 9.7 (κ), and 8.9 (δ) in human receptors, indicating strongest activity at μ receptors .

Pharmacologically, this compound has been extensively studied in primate models (e.g., rhesus and squirrel monkeys) to antagonize opioid agonist-induced effects, including analgesia, respiratory depression, and discriminative stimuli . Its clinical relevance lies in its utility for differentiating opioid receptor subtypes in vivo .

Structure

3D Structure

特性

分子式 |

C25H37NO2 |

|---|---|

分子量 |

383.6 g/mol |

IUPAC名 |

1-cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one |

InChI |

InChI=1S/C25H37NO2/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3/t23-,24+,25?/m1/s1 |

InChIキー |

LOYWOYCPSWPKFH-CSIQULDISA-N |

異性体SMILES |

C[C@@]12CCN([C@@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |

正規SMILES |

CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |

同義語 |

quadazocine quadazocine mesylate, (2R-(2alpha,6alpha,11S))-isomer quadazocine mesylate, (2S-(2alpha,6alpha,11S))-isomer Win 44,441 Win 44441 Win 44441-3 Win-44441 |

製品の起源 |

United States |

準備方法

クアダゾシンの合成は、ベンゾモルファンコア構造の調製から始まる複数のステップを含みます。合成経路には通常以下が含まれます。

環化: 環化反応によるベンゾモルファンコアの形成。

官能基の修飾: さまざまな官能基変換によるシクロペンチル基とヒドロキシ基の導入。

最終的な組み立て: 合成を完了するためのペンタノン部分のカップリング。

3. 化学反応の分析

クアダゾシンは、以下を含むさまざまなタイプの化学反応を受けます。

酸化: クアダゾシンは、さまざまな酸化誘導体を形成するために酸化することができます。

還元: 還元反応は官能基を修飾し、薬理学的特性を変化させる可能性があります。

置換: 特にヒドロキシ基とシクロペンチル基における置換反応は、異なる受容体親和性を有するアナログの形成につながる可能性があります。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤があります。 形成された主要な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究の応用

クアダゾシンは、特に以下を含む分野における科学研究で広く使用されています。

化学: オピオイド拮抗薬の構造活性相関関係の研究。

生物学: さまざまな生理学的プロセスにおけるオピオイド受容体の役割の調査。

医学: オピオイド依存症と過剰摂取治療のための潜在的な治療的応用を探る。

化学反応の分析

Quadazocine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly at the hydroxy and cyclopentyl groups, can lead to the formation of analogs with different receptor affinities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Quadazocine is widely used in scientific research, particularly in the fields of:

Chemistry: Studying the structure-activity relationships of opioid antagonists.

Biology: Investigating the role of opioid receptors in various physiological processes.

Medicine: Exploring potential therapeutic applications for opioid addiction and overdose treatment.

Industry: Developing new opioid antagonists with improved efficacy and safety profiles

作用機序

クアダゾシンは、オピオイド受容体に結合して、内因性または外因性アゴニストによる活性化を阻害することでその効果を発揮します。この拮抗作用は、鎮痛や幸福感などのオピオイド受容体活性化の典型的な効果を防ぎます。クアダゾシンの分子標的は、μ、κ、δオピオイド受容体であり、μ受容体とκ2サブタイプに対して有意な選択性を示します。 その作用機序に関与する経路には、Gタンパク質共役受容体シグナル伝達の阻害が含まれ、細胞内cAMPレベルの低下とニューロンの興奮性の低下につながります .

類似化合物との比較

Receptor Selectivity Profiles

This compound’s antagonism potency (quantified via pA₂ values ) varies significantly across receptor subtypes and agonists (Table 1):

Key Findings :

Functional Antagonism in Behavioral Models

- Analgesia Antagonism : this compound dose-dependently reverses κ agonist-induced analgesia (e.g., U50,488, ethylketocyclazocine) but requires higher doses compared to μ antagonism .

- Discriminative Stimulus Effects : this compound’s pA₂ values differ between μ- and κ-mediated stimuli. For codeine (μ agonist), pA₂ = 7.8; for ethylketazocine (κ agonist), pA₂ = 5.7 .

- Rate-Decreasing Effects : In food-reinforcement models, this compound antagonizes μ agonists (e.g., fentanyl) at lower doses (0.1–10 mg/kg) than κ agonists (U69,593) .

Comparison with Other Antagonists

- Naltrexone : Exhibits higher affinity for κ₁ receptors (pA₂ = 7.6 for U69,593) compared to this compound (pA₂ = 6.5), but less μ selectivity .

- Beta-Funaltrexamine (β-FNA) : A μ-selective irreversible antagonist, β-FNA lacks this compound’s κ/δ activity, making this compound superior for studying κ-mediated effects .

- Naloxone : While both are μ-preferring, this compound’s broader receptor coverage (κ/δ) allows differentiation of mixed opioid effects in vivo .

Structural and Mechanistic Insights

This compound’s 6,7-benzomorphan scaffold (common in κ agonists like bremazocine) is modified with a cyclopentyl group, enhancing μ receptor affinity . Unlike arylacetamide κ agonists (e.g., U50,488), this compound’s stereochemistry and bulky substituents prevent full κ agonism, favoring antagonism .

Research Implications

This compound remains a critical tool for:

Receptor Subtype Differentiation : Its pA₂ disparities confirm μ/κ receptor multiplicity in primates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。